3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a fluorinated quinolinone derivative featuring a 3-chlorobenzenesulfonyl substituent, an ethyl group at the N1 position, a fluorine atom at C6, and a 4-methylpiperidin-1-yl moiety at C6. Its structure combines sulfonamide and heterocyclic motifs, which are common in pharmacologically active molecules targeting enzymes like kinases or bacterial DNA gyrases . The ethyl group at N1 enhances metabolic stability compared to methyl or benzyl analogs, while the 4-methylpiperidin-1-yl group contributes to improved solubility and membrane permeability . The 3-chlorobenzenesulfonyl moiety may influence binding affinity through hydrophobic interactions and halogen bonding in target proteins .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-3-26-14-22(31(29,30)17-6-4-5-16(24)11-17)23(28)18-12-19(25)21(13-20(18)26)27-9-7-15(2)8-10-27/h4-6,11-15H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWKLAUVGRKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzenesulfonyl chloride, ethylamine, 6-fluoroquinoline, and 4-methylpiperidine. The synthetic route may involve:
Nucleophilic substitution: Reacting 3-chlorobenzenesulfonyl chloride with ethylamine to form the sulfonamide intermediate.
Cyclization: Introducing the sulfonamide intermediate to 6-fluoroquinoline under acidic or basic conditions to form the quinoline core.
Substitution: Reacting the quinoline intermediate with 4-methylpiperidine to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives are structurally diverse, with modifications at N1, C6, and C7 significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Impact on Solubility: The ethyl group at N1 in the target compound confers better metabolic stability than the 4-methylbenzyl group in the analog from , which increases molecular weight and lipophilicity, reducing solubility .
Biological Activity :
- The target compound’s 3-chlorobenzenesulfonyl group shows stronger halogen-bonding interactions with bacterial DNA gyrase than the carboxylate group in compound 7f, suggesting higher target affinity .
- The cyclopropyl group in 7f improves pharmacokinetics by reducing cytochrome P450-mediated metabolism, a feature absent in the ethyl-substituted target compound .
Biological Activity
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.
The compound can be represented by the following molecular structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClFNOS |
| Molecular Weight | 463.0 g/mol |
| CAS Number | 892757-62-9 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition disrupts bacterial cell division, leading to cell death, making it a candidate for developing antibacterial agents.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria. For instance:
- Study 1 : A study conducted on Escherichia coli and Staphylococcus aureus showed that the compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.
- Study 2 : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential utility in treating chronic infections associated with biofilms.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Case Study : In a study involving human lung cancer cell lines (A549), the compound displayed cytotoxic activity with an IC value of approximately 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Research Findings : In a murine model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
